

The Function of AUZ454: An In-depth Technical Guide

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Compound of Interest

Compound Name: AUZ 454

Cat. No.: B15586746

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Abstract

AUZ454, also known as K03861, is a potent and specific type II inhibitor of Cyclin-Dependent Kinase 2 (CDK2). By competing with the binding of activating cyclins, AUZ454 effectively halts the kinase activity of the CDK2 complex, a key regulator of cell cycle progression. This targeted inhibition leads to cell cycle arrest, primarily at the G1/S transition, and has demonstrated anti-proliferative effects in various cancer cell lines. Furthermore, AUZ454 has been shown to influence other cellular processes, including meiosis and viral replication, highlighting its potential as a versatile research tool and a basis for therapeutic development. This guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of AUZ454.

Core Function and Mechanism of Action

AUZ454 is a small molecule inhibitor that targets the ATP-binding pocket of CDK2. Unlike type I inhibitors that bind to the active conformation of the kinase, AUZ454 is a type II inhibitor, meaning it binds to the inactive, DFG-out conformation of CDK2. This binding mode prevents the conformational changes required for kinase activation, even in the presence of cyclin partners (e.g., Cyclin E and Cyclin A). The primary mechanism of action of AUZ454 is the competitive inhibition of cyclin binding to CDK2.^[1] This disruption of the CDK2-cyclin complex formation is critical for its inhibitory effect on cell cycle progression.

The inhibition of CDK2 by AUZ454 leads to a cascade of downstream effects, primarily centered on the regulation of the G1 to S phase transition in the cell cycle. Key downstream targets of the CDK2/cyclin E complex include the Retinoblastoma protein (Rb), Forkhead box protein O1 (FOXO1), and the CDK inhibitor p27Kip1. By preventing the phosphorylation of these substrates, AUZ454 maintains Rb in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, thereby preventing the expression of genes required for DNA replication. This ultimately leads to a G1/S phase cell cycle arrest and an inhibition of cell proliferation.

Quantitative Data

The following tables summarize the key quantitative data reported for AUZ454 (K03861).

Table 1: Binding Affinity (Kd) of AUZ454 for CDK2 Variants

CDK2 Variant	Kd (nM)	Reference
Wild-Type (WT)	8.2, 50	[2]
C118L Mutant	18.6	
A144C Mutant	15.4	
C118L/A144C Mutant	9.7	

Table 2: In Vitro Efficacy (IC50) of AUZ454

Cell Line / Target	IC50	Reference
Ba/F3 expressing FLT3-ITD	~1 nM	[3]
Wild-type Ba/F3	> 100 nM	[3]
Human Cytomegalovirus (HCMV) Replication	1.028 μ M	[3]
Caki-1 (human kidney cancer cell line)	10-20 μ M (inhibitory effect)	[2]
ACHN (human kidney cancer cell line)	10-20 μ M (inhibitory effect)	[2]

Key Experimental Findings and Protocols

Inhibition of Cancer Cell Proliferation

AUZ454 has been shown to inhibit the proliferation of various cancer cell lines, particularly those dependent on CDK2 activity for their growth. For instance, it selectively inhibits the proliferation of Ba/F3 cells expressing an FMS-related tyrosine kinase 3 internal-tandem duplication (FLT3-ITD) over wild-type cells.[3] It also shows inhibitory effects on renal cancer cell lines Caki-1 and ACHN.[2]

Experimental Protocol: Cell Proliferation Assay (CCK8)

A common method to assess the anti-proliferative effects of AUZ454 is the Cell Counting Kit-8 (CCK8) assay.

- **Cell Seeding:** Seed cancer cells (e.g., Caki-1, ACHN) in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of AUZ454 (e.g., 10-20 μ M) or a vehicle control (e.g., DMSO).[2]
- **Incubation:** Incubate the cells for different time points (e.g., 24, 48, 72, 96 hours).[2]

- **CCK8 Reagent Addition:** Add CCK8 solution to each well and incubate for a specified period (typically 1-4 hours) according to the manufacturer's instructions.
- **Absorbance Measurement:** Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Induction of Cell Cycle Arrest

As a CDK2 inhibitor, AUZ454 is expected to induce cell cycle arrest at the G1/S boundary.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

- **Cell Treatment:** Treat cells with AUZ454 at the desired concentration and for a specific duration.
- **Cell Harvesting and Fixation:** Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
- **Staining:** Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
- **Data Analysis:** Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G0/G1 phase would indicate a G1/S arrest.

Effects on Meiosis

AUZ454 has been shown to affect meiosis in mouse oocytes. At a concentration of 10 μ M, it inhibits spindle organization, chromosome alignment in meiosis I, and prevents egg activation. [3]

Experimental Protocol: In Vitro Mouse Oocyte Maturation

- **Oocyte Collection:** Collect germinal vesicle (GV)-stage oocytes from the ovaries of female mice.
- **In Vitro Maturation:** Culture the oocytes in a suitable maturation medium.
- **AUZ454 Treatment:** Add AUZ454 (10 μ M) to the maturation medium.[3]
- **Assessment of Meiotic Progression:** At different time points, assess the meiotic stage of the oocytes by observing morphological changes (e.g., germinal vesicle breakdown, polar body extrusion) under a microscope.
- **Immunofluorescence:** Fix the oocytes and perform immunofluorescence staining for key meiotic proteins (e.g., tubulin for spindle visualization, DAPI for chromosomes) to analyze spindle morphology and chromosome alignment.

Inhibition of Viral Replication

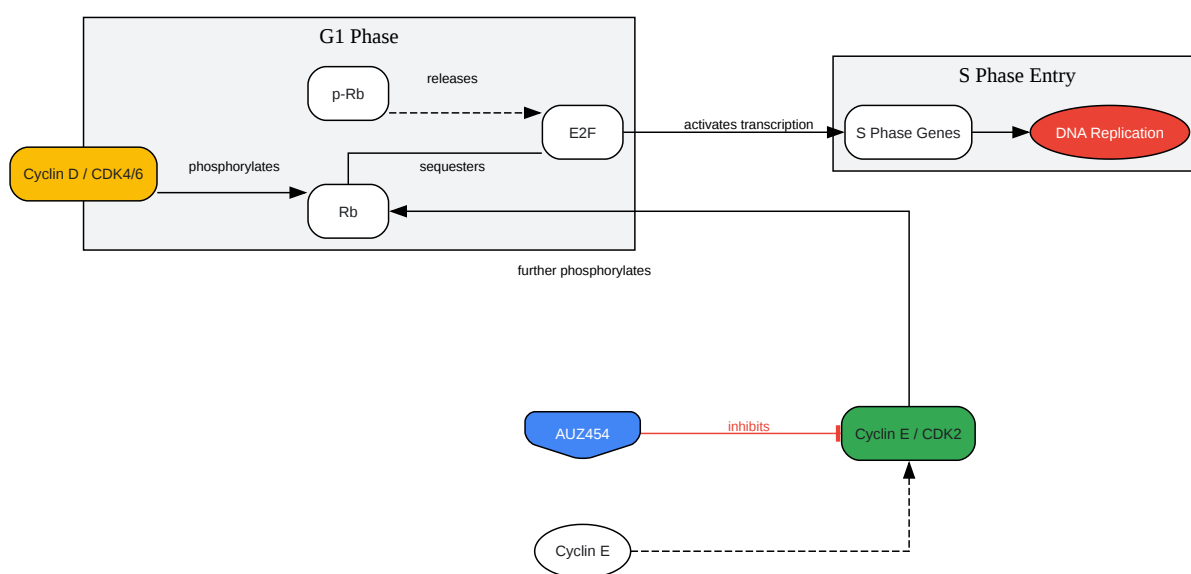
AUZ454 has been found to inhibit the replication of human cytomegalovirus (HCMV) in primary human monocyte-derived macrophages with an IC₅₀ of 1.028 μ M.[3]

Experimental Protocol: HCMV Plaque Reduction Assay

- **Cell Seeding:** Seed primary human monocyte-derived macrophages in a multi-well plate.
- **Virus Infection:** Infect the cells with a known titer of HCMV.
- **Compound Treatment:** After viral adsorption, wash the cells and add a medium containing different concentrations of AUZ454.
- **Incubation:** Incubate the infected cells for a period sufficient for plaque formation (typically several days).
- **Plaque Visualization and Counting:** Fix and stain the cells with a solution that allows visualization of viral plaques (e.g., crystal violet). Count the number of plaques in each well.
- **Data Analysis:** Calculate the percentage of plaque reduction compared to the untreated control and determine the IC₅₀ value.

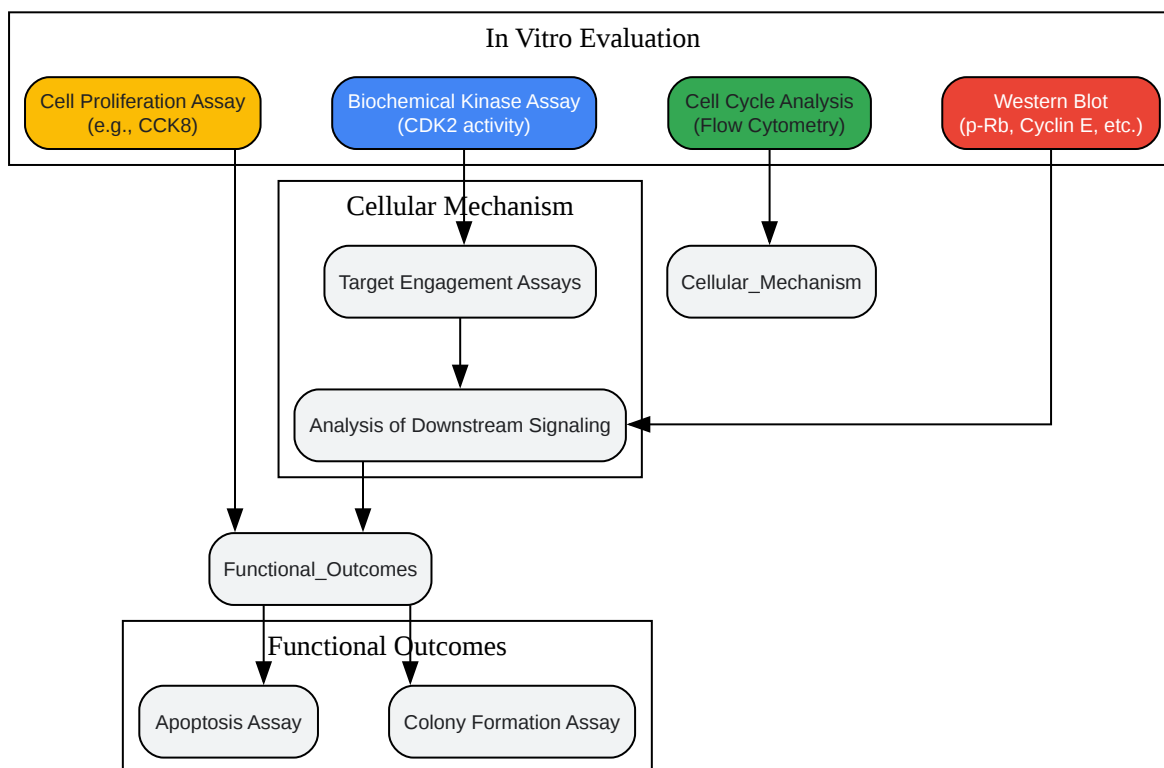
Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathway affected by AUZ454 and a general experimental workflow for its evaluation.



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Caption: Mechanism of action of AUZ454 in G1/S cell cycle progression.



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Caption: General experimental workflow for characterizing AUZ454.

Clinical Status

As of the latest available information, there is no evidence of AUZ454 (K03861) having entered clinical trials. Searches of clinical trial registries did not yield any results for this compound. Its use appears to be confined to preclinical research settings.

Conclusion

AUZ454 is a valuable chemical probe for studying the biological roles of CDK2. Its well-defined mechanism of action as a type II inhibitor and its potent activity make it a useful tool for

dissecting the complexities of the cell cycle and related processes. The data presented in this guide underscore its utility in cancer research, reproductive biology, and virology. While it has not progressed to clinical trials, the insights gained from studies using AUZ454 contribute to the broader understanding of CDK2 as a therapeutic target. Further research may yet uncover new applications for this potent and specific inhibitor.

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